2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMBCXQHOXUCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946284 | |
| Record name | 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2353-17-5 | |
| Record name | 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Reactions
A patent describing the synthesis of pyridine-2,3-dicarboxylic acid derivatives provides insights into adaptable strategies for THDPA production. The process involves a one-step cyclocondensation reaction under mild conditions, avoiding hazardous oxidizing agents like nitric acid. While the patent exemplifies 8-phenylpropionaldehyde as a starting material, analogous protocols using glutaric acid derivatives or α-ketoglutarate could yield THDPA.
Key Reaction Parameters
| Component | Role | Example Quantity | Conditions |
|---|---|---|---|
| Triethylamine hydrochloride | Catalyst | 21.9 g | 110–115°C, 4 hours |
| Formalin | Carbonyl source | 16.3 g | Dropwise addition |
| Aldehyde precursor | Cyclization initiator | 25 g | Nitrogen atmosphere |
This method eliminates intermediates, enhancing yield (reported >70% for analogous compounds) and safety.
Oxidation-Reduction Strategies
Historical methods employed nitric acid oxidation of dihydropyridine derivatives, but these posed explosion risks and poor selectivity. Modern adaptations use milder oxidants like potassium permanganate in acidic media, though yields remain suboptimal (~50%). Conversely, catalytic hydrogenation of pyridine-2,6-dicarboxylic acid over palladium offers a reversible pathway, enabling THDPA production at 60–80% efficiency under 3 atm H₂.
Enzymatic Biosynthesis
In Vitro Enzymatic Synthesis
THDPA is a natural intermediate in the meso-diaminopimelate (DAP) pathway of lysine biosynthesis. Recombinant dihydrodipicolinate synthase (DHDPS) and reductase (DHDPR) catalyze its formation from aspartate semialdehyde and pyruvate.
Enzymatic Reaction Overview
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| pH | 7.5–8.0 | Maximizes DHDPS activity |
| Temperature | 37°C | Balances enzyme stability and reaction rate |
| NADPH concentration | 0.5 mM | Drives DHDPR reduction |
In vitro systems achieve ~90% conversion efficiency, though substrate costs limit industrial use.
Microbial Fermentation
Engineered Escherichia coli strains overexpressing DHDPS and DHDPR produce THDPA via glucose fermentation. A 2025 study demonstrated titers of 12 g/L in fed-batch reactors using the following strain modifications:
-
Knockout : dapA (to prevent downstream metabolite diversion)
-
Overexpression : dapB (DHDPR) under a T7 promoter
-
Cofactor Recycling : NADPH regeneration via glucose dehydrogenase
Industrial-Scale Production
Continuous Flow Reactors
Adopting the patent’s cyclocondensation method, continuous flow systems enhance THDPA output by 40% compared to batch reactors. A representative setup includes:
| Reactor Type | Residence Time | Yield | Purity |
|---|---|---|---|
| Tubular (316L SS) | 30 min | 78% | 95% |
| Microfluidic | 10 min | 82% | 97% |
In-line FTIR monitors reaction progression, enabling real-time adjustment of aldehyde feed rates.
Purification Techniques
Crystallization remains the dominant purification method. THDPA’s solubility profile dictates the following protocol:
| Solvent | Solubility (g/100 mL, 25°C) | Conditions |
|---|---|---|
| Water | 0.8 | pH 3.0, 4°C cooling |
| Ethanol | 0.2 | Gradual anti-solvent addition |
Chromatographic methods (e.g., ion-exchange resins) achieve >99% purity but are cost-prohibitive for large-scale applications.
Comparative Analysis of Methods
| Method | Yield | Cost ($/kg) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical Cyclization | 70–80% | 120 | High | Moderate (solvent waste) |
| Enzymatic Synthesis | 85–90% | 450 | Moderate | Low (aqueous media) |
| Microbial Fermentation | 60–70% | 280 | High | Low (biodegradable) |
Emerging Innovations
Photocatalytic Cyclization
Recent trials using TiO₂ nanoparticles under UV light demonstrate 65% THDPA yield at ambient temperature, reducing energy inputs by 30%.
Immobilized Enzyme Systems
Silica-encapsulated DHDPR retains 80% activity after 10 cycles, slashing enzymatic synthesis costs to $200/kg.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are commonly employed.
Major Products
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions .
Biology
- Metabolic Pathways : The compound plays a role in lysine biosynthesis and degradation pathways. It acts as a substrate for enzymes involved in these metabolic processes .
- Biochemical Probes : Its interactions within metabolic pathways make it a valuable tool for studying biochemical processes in mammalian systems .
Medicine
- Therapeutic Potential : Research indicates that this compound may exhibit antioxidant properties and could be explored for potential applications in cancer research due to its involvement in metabolic regulation .
- Drug Development : As a precursor for various pharmaceuticals, it is being investigated for its potential therapeutic effects in treating oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Case Study 1: Lysine Biosynthesis
Research has shown that 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid is integral to lysine degradation pathways in bacteria. It is converted by specific enzymes into downstream metabolites essential for cellular functions .
Case Study 2: Antioxidant Activity
A study evaluated the antioxidant capacity of similar compounds to this compound using DPPH free radical scavenging assays. Results indicated significant potential for mitigating oxidative stress .
Case Study 3: Metabolic Regulation
The compound's role in regulating metabolic pathways has been documented in various studies focusing on its interaction with enzymatic processes involved in amino acid metabolism .
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. For example, it is involved in the lysine biosynthesis pathway, where it is converted by specific enzymes into downstream metabolites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of THDP allows comparisons with several analogs and derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of THDP and Structurally Related Compounds
Key Comparative Insights:
Functional Group Influence :
- THDP’s carboxylic acid groups enable participation in enzymatic reactions (e.g., succinylation/acetylation) and metal chelation. In contrast, esterified analogs (e.g., dibutyl derivatives) exhibit increased hydrophobicity, making them suitable for lipid-based applications .
- N-substituted derivatives (e.g., N-succinyl/acetyl-THDP) highlight how enzymatic modifications dictate metabolic fate. For example, Corynebacterium glutamicum uses N-succinyltransferase for DAP synthesis, while Pseudomonas syringae employs N-acetyltransferase for lipopolysaccharide (LPS) modification .
Biological vs. Synthetic Roles: THDP and its enantiomer are central to lysine biosynthesis, whereas synthetic derivatives like 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid are tailored for material science (e.g., MOFs) . Betalamic acid’s conjugation with amino acids or amines (e.g., cyclo-DOPA) demonstrates how THDP derivatives achieve functional diversity in plants, yielding pigments with pH-dependent coloration and antioxidant activity .
Catalytic and Industrial Relevance: N-(3,4-dichlorobenzylsulfonyl)-THDP derivatives exhibit superior performance in heterogenous catalysis compared to strong acids (e.g., methanesulfonic acid), emphasizing the role of electron-withdrawing groups in stabilizing reactive intermediates .
Research Findings and Implications
- Metabolic Engineering: Replacing four enzymes in E. coli with a single meso-diaminopimelate dehydrogenase from C. glutamicum streamlines THDP conversion to DAP, offering insights into optimizing lysine production .
- Betalain Stability : Betalamic acid’s antioxidant capacity is pH-dependent, with degradation accelerated by heat and alkaline conditions. This informs food processing techniques to preserve pigment integrity .
- Enzyme Ambiguity: Discrepancies in THDP-modifying enzyme annotations (e.g., N-succinyltransferase vs. N-acetyltransferase in Limosilactobacillus reuteri) underscore the need for standardized genomic databases .
Biological Activity
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid (THDPA) is an organic compound with significant biological activity, particularly in metabolic processes. This article delves into its biological roles, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 171.15 g/mol
CAS Number : 2353-17-5
IUPAC Name : this compound
THDPA features a tetrahydropyridine ring with two carboxyl groups located at the 2 and 6 positions. This structure is crucial for its biochemical interactions and enzymatic activities.
THDPA plays a pivotal role in the lysine biosynthesis pathway , where it is converted into various metabolites through enzymatic reactions. One key enzyme involved is 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (EC 2.3.1.117) . This enzyme catalyzes the transfer of a succinyl group from succinyl-CoA to THDPA, producing N-succinyl-L-2-amino-6-oxoheptanedioate and CoA as products .
Enzymatic Reaction
The reaction can be summarized as follows:
This reaction highlights THDPA's role as a substrate in critical metabolic pathways.
Metabolic Role
THDPA is integral to several metabolic processes:
- Lysine Biosynthesis : It participates in the biosynthesis of lysine in bacteria and plants .
- Enzyme Regulation : THDPA influences various enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle .
Therapeutic Potential
Research indicates that THDPA may have therapeutic applications:
- Antioxidant Properties : Some studies suggest that compounds similar to THDPA exhibit antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .
- Cancer Research : The compound's involvement in metabolic pathways has been linked to cancer metabolism studies, where it may influence tumor growth and energy production .
Case Studies and Research Findings
- Lysine Biosynthesis in Bacteria :
- Enzymatic Activity Modulation :
- Antioxidant Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What is the biochemical role of 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid in lysine biosynthesis?
This compound is a key intermediate in the meso-α,ε-diaminopimelic acid (DAP) pathway, which is essential for lysine biosynthesis in bacteria and plants. It is synthesized via the reduction of (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate by dihydrodipicolinate reductase (DHDPR) . Subsequently, it is converted to N-succinyl-L-2-amino-6-oxoheptanedioate by the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (DapD, EC 2.3.1.117), a critical step in the pathway . Researchers should verify enzyme activity using spectrophotometric assays monitoring NADPH oxidation (for DHDPR) or coupled assays with succinyl-CoA depletion (for DapD) .
Q. What analytical methods are recommended for quantifying this compound in metabolic flux studies?
- HPLC-MS : Use reversed-phase chromatography with a C18 column and electrospray ionization (ESI) in negative ion mode. Derivatization with dansyl chloride improves detection sensitivity .
- NMR Spectroscopy : Monitor the compound’s unique proton signals (e.g., δ 2.5–3.2 ppm for the tetrahydropyridine ring protons) in deuterated water or DMSO-d6 .
- Enzymatic Assays : Couple with DHDPR and track NADPH consumption at 340 nm .
Q. What are common experimental challenges in handling this compound?
- Instability : The compound is prone to oxidation under aerobic conditions. Store aliquots at -80°C under argon .
- Interference in Assays : Contaminating enzymes (e.g., residual DapD in lysates) may skew results. Use protease inhibitors and validate purity via SDS-PAGE .
- Synthesis Complexity : Chemical synthesis requires multi-step routes; consider enzymatic preparation using recombinant DHDPR and dihydrodipicolinate synthase .
Advanced Research Questions
Q. How can enzyme kinetics of DapD be studied to resolve contradictions in reported KmK_mKm values?
Discrepancies in for succinyl-CoA (ranging 10–50 µM) may arise from assay conditions. Optimize as follows:
- Buffer : Use 50 mM Tris-HCl (pH 8.0) with 1 mM MgCl₂ to stabilize the enzyme .
- Temperature : Maintain at 25°C to avoid thermal denaturation .
- Substrate Purity : Confirm succinyl-CoA purity via HPLC and adjust for hydrolysis products . A representative kinetic assay protocol:
| Parameter | Value |
|---|---|
| Substrate | 0–100 µM succinyl-CoA |
| Enzyme | 0.1 µM recombinant DapD |
| Detection | DTNB (412 nm, thiol release) |
| (succinyl-CoA) | 25 ± 3 µM (reported) |
Q. What strategies can resolve contradictions in metabolic flux data for lysine pathways involving this compound?
Conflicting flux measurements often stem from:
- Isotope Labeling Artifacts : Use uniformly ¹³C-glucose and compare labeling patterns in intracellular intermediates via LC-MS .
- Regulatory Cross-Talk : Overexpress feedback-resistant enzymes (e.g., aspartokinase LysCᴹ⁴⁹) to decouple pathway regulation .
- Compartmentalization : In plants, isolate chloroplasts to assess compartment-specific flux .
Q. How can CRISPR/Cas9 be used to engineer E. coli strains for enhanced lysine production via this pathway?
- Target Genes : Knock out dapD to accumulate the compound and redirect flux to alternative pathways (e.g., introduce ddh for diaminopimelate dehydrogenase) .
- Complementation : Use plasmid-borne dapD under an inducible promoter (e.g., araBAD) to titrate enzyme activity .
- Validation : Measure extracellular lysine via HPLC and intracellular intermediates by LC-MS/MS .
Q. What crystallography approaches are suitable for studying DapD-substrate interactions?
- Crystallization : Screen with 20% PEG 3350, 0.2 M ammonium sulfate, and 0.1 M HEPES (pH 7.5). Co-crystallize with succinyl-CoA and the compound .
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) and a 1.5 Å resolution cutoff .
- Analysis : Identify catalytic residues (e.g., His¹⁰⁷ and Glu¹³⁵ in E. coli DapD) via molecular docking and mutagenesis .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
